molecular formula C10H16Cl2N2O B1341602 4-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 308386-36-9

4-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1341602
CAS RN: 308386-36-9
M. Wt: 251.15 g/mol
InChI Key: NCBQKBGLOIQMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yloxy)pyridine dihydrochloride, or 4-PO, is an organic compound with a wide range of applications in scientific research. 4-PO is a versatile compound that is used in many laboratory experiments and has been found to be useful in a variety of biochemical and physiological studies. It has been found to have significant advantages in laboratory experiments, as well as some limitations.

Scientific Research Applications

Synthesis and Intermediate Applications

4-(Piperidin-4-yloxy)pyridine dihydrochloride is instrumental in the synthesis of various pharmacologically relevant compounds. It serves as a key intermediate in the synthesis of Crizotinib, a therapeutic agent used in cancer treatment. A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, essential for Crizotinib production, highlights its significance in drug synthesis processes, demonstrating the compound's critical role in facilitating complex synthetic pathways (Fussell et al., 2012). Moreover, it is an intermediate in the synthesis of Lafutidine, a drug used for gastrointestinal disorders, showcasing its versatility across various therapeutic categories (Shen Li, 2012).

Advancements in Drug Development

The compound is pivotal in developing potent deoxycytidine kinase inhibitors, a new class of drugs targeting cancer treatment. Its practical synthesis leading to the dihydrochloride form is a testament to its applicability in creating targeted therapies with potential high-impact outcomes in oncology (Zhang et al., 2009). This underlines the compound's utility in generating key intermediates for innovative therapeutic agents.

Molecular Design and Modification

In the realm of molecular design, this compound serves as a foundation for creating new molecules with tailored properties. It is involved in synthesizing bacteriochlorins with integral spiro-piperidine motifs, enhancing photosensitizers for photodynamic therapy. This novel design approach signifies the compound's role in developing therapeutic agents with specific applications, demonstrating its importance in medicinal chemistry and drug design processes (Reddy et al., 2013).

Chemical and Physical Property Studies

The compound also facilitates the study of chemical and physical properties of molecules. For instance, its derivatives have been used in corrosion inhibition studies, offering insights into the protective mechanisms at the molecular level against metal corrosion. This application extends beyond pharmaceuticals, highlighting the compound's utility in materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name

4-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQKBGLOIQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589987
Record name 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

308386-36-9
Record name 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 1-Boc-4-(pyridin-4-yloxy)piperidine using methods substantially equivalent to those described for the synthesis of 4-(pyridin-2-yloxy)piperidine dihydrochloride, using ethanol in place of ethyl acetate. The product was isolated by trituration with diethyl ether.
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